(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one
Overview
Description
ORG-33628 is a novel and potent progesterone receptor antagonist. It has been primarily studied for its potential use in female contraception. The compound is known for its ability to block the progesterone receptor, which plays a crucial role in reproductive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ORG-33628 involves several steps, starting from basic organic compounds. The exact synthetic route and reaction conditions are proprietary information held by the manufacturer, Organon & Co.
Industrial Production Methods
Industrial production of ORG-33628 follows standard protocols for the synthesis of small molecule drugs. This includes large-scale chemical synthesis, purification, and quality control processes to ensure the compound meets the required purity and potency standards .
Chemical Reactions Analysis
Types of Reactions
ORG-33628 primarily undergoes substitution reactions due to the presence of functional groups that can be replaced by other atoms or groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of ORG-33628 with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of progesterone receptor antagonists.
Biology: Investigated for its effects on reproductive functions and hormone regulation.
Medicine: Explored as a potential contraceptive agent and for the treatment of hormone-dependent conditions such as uterine leiomyomas and endometriosis.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference compound in quality control processes
Mechanism of Action
ORG-33628 exerts its effects by binding to the progesterone receptor and blocking its activity. This prevents progesterone from exerting its physiological effects, such as the regulation of the menstrual cycle and maintenance of pregnancy. The molecular targets of ORG-33628 include the progesterone receptor in the uterus, ovary, and other reproductive tissues. The pathways involved in its mechanism of action include the inhibition of progesterone-mediated signaling and the modulation of gene expression related to reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Mifepristone: Another progesterone receptor antagonist used for medical termination of pregnancy.
Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.
ORG-31710: A compound similar to ORG-33628, also studied for its potential use in contraception
Uniqueness of ORG-33628
ORG-33628 is unique due to its high potency and selectivity as a progesterone receptor antagonist. Unlike some other compounds, it does not exhibit agonist activity, making it a pure antagonist. This property makes it particularly useful for applications where complete inhibition of progesterone activity is desired .
Properties
IUPAC Name |
(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O3/c1-18-13-15-33-30(18)14-12-27-25-10-8-22-16-23(32)9-11-24(22)28(25)26(17-29(27,30)3)21-6-4-20(5-7-21)19(2)31/h4-7,16,25-27H,1,8-15,17H2,2-3H3/t25-,26+,27-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWTZVKFWBTFFE-ONBAZCQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC34C(=C)CCO4)C5C2=C6CCC(=O)C=C6CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]34C(=C)CCO4)[C@H]5C2=C6CCC(=O)C=C6CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155768-17-5 | |
Record name | Org 33628 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155768175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORG-33628 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5570B34COZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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